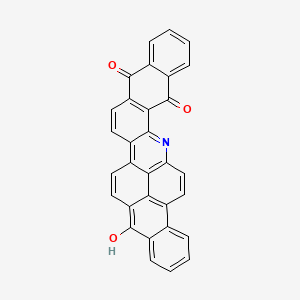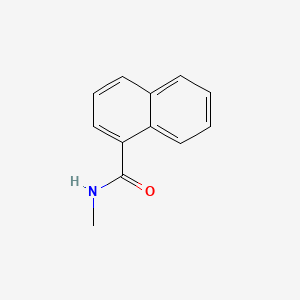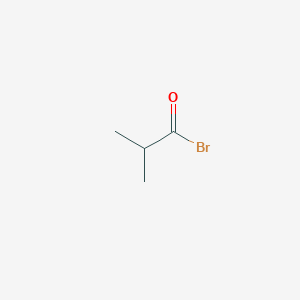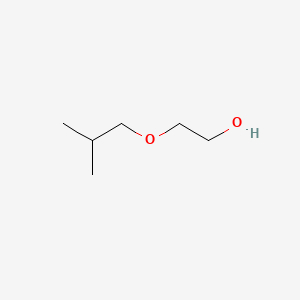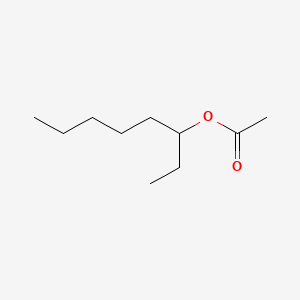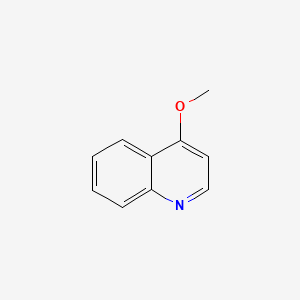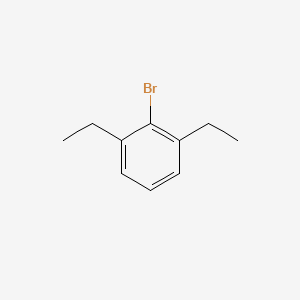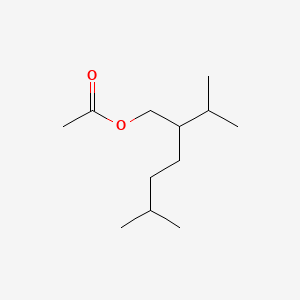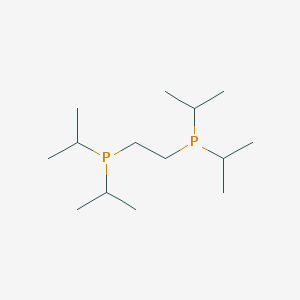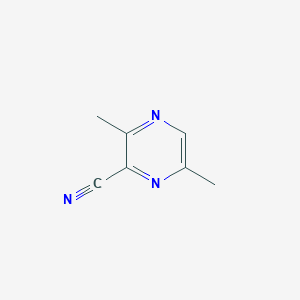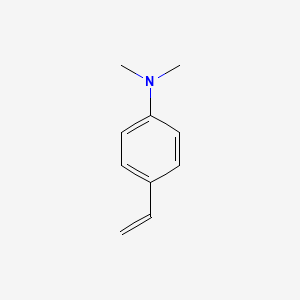
N,N-ジメチル-4-ビニルアニリン
概要
説明
N,N-Dimethyl-4-vinylaniline: is an organic compound with the molecular formula C10H13N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a vinyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
N,N-Dimethyl-4-vinylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of polymers and copolymers.
Biology: It is used in the study of enzyme interactions and as a substrate in various biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation of 4-vinylaniline: One common method involves the alkylation of 4-vinylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-vinylbenzaldehyde with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of N,N-Dimethyl-4-vinylaniline often involves the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Dimethyl-4-vinylaniline can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form N,N-dimethyl-4-ethylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Oxidation: N,N-Dimethyl-4-vinylaniline N-oxide.
Reduction: N,N-Dimethyl-4-ethylamine.
Substitution: N,N-Dimethyl-4-nitroaniline, N,N-Dimethyl-4-sulfonylaniline, and N,N-Dimethyl-4-halogenaniline.
作用機序
The mechanism by which N,N-Dimethyl-4-vinylaniline exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile in various reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity. The vinyl group allows for polymerization reactions, making it useful in the production of polymers.
類似化合物との比較
N,N-Dimethylaniline: Lacks the vinyl group, making it less reactive in polymerization reactions.
4-Vinylaniline: Lacks the dimethyl groups on the nitrogen, affecting its nucleophilicity and reactivity.
N,N-Dimethyl-4-ethylaniline: Has an ethyl group instead of a vinyl group, affecting its reactivity in polymerization and other reactions.
Uniqueness: N,N-Dimethyl-4-vinylaniline is unique due to the presence of both the dimethylamino group and the vinyl group, which confer distinct reactivity patterns and make it versatile in various chemical reactions and applications.
特性
IUPAC Name |
4-ethenyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWAOUOHRMHSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-45-6 | |
| Record name | Benzenamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30174329 | |
| Record name | p-(Dimethylamino)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-80-7 | |
| Record name | 4-Ethenyl-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Dimethylamino)styrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dimethylaminostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Dimethylamino)styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethenyl-N,N-dimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-4-vinylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V9HW8HJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-Dimethyl-4-vinylaniline in the synthesis of amorphous GaN nanoparticles?
A: In the study by [], N,N-Dimethyl-4-vinylaniline is a key component of the polymer matrix used to synthesize amorphous GaN nanoparticles. Specifically, it is part of a polystyrene–poly(N,N-dimethyl-4-vinylaniline) copolymer. Cyclotrigallazane, the precursor to GaN, is incorporated into this copolymer. Upon thermal decomposition of cyclotrigallazane, amorphous GaN nanoparticles form in situ within the polymer matrix []. The resulting composite material consists of well-dispersed amorphous GaN nanoparticles with an average diameter of approximately 40 nm []. While the exact mechanism of interaction is not fully elaborated upon in this study, the presence of the copolymer seems crucial for both the formation and size control of the nanoparticles.
Q2: What is known about the structure and properties of N,N-Dimethyl-4-vinylaniline?
A2: N,N-Dimethyl-4-vinylaniline is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is characterized by a vinyl group (-CH=CH2) attached to the para position of an N,N-dimethylaniline moiety. This structure suggests it can readily undergo polymerization, which is exploited in the formation of the polystyrene copolymer used in the study.
Q3: Are there alternative methods for synthesizing GaN nanoparticles, and how do they compare to the method using N,N-Dimethyl-4-vinylaniline?
A: Yes, various methods exist for synthesizing GaN nanoparticles, including chemical vapor deposition, molecular beam epitaxy, and sol-gel methods. The advantage of the method described in [] lies in its relative simplicity and the ability to control the size and dispersion of the GaN nanoparticles within the polymer matrix. This in situ synthesis within a polymer host offers potential for developing new composite materials with tailored optical properties, as demonstrated by the blue luminescence observed from the amorphous GaN nanoparticles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


